5-Bromo-2-methoxybenzaldehyde oxime
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8BrNO2 |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
(NZ)-N-[(5-bromo-2-methoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8-3-2-7(9)4-6(8)5-10-11/h2-5,11H,1H3/b10-5- |
InChI Key |
FOPPMJDZHLMQIP-YHYXMXQVSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N\O |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NO |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 5 Bromo 2 Methoxybenzaldehyde Oxime
Oxime Rearrangements and Transformations
The oxime moiety of 5-Bromo-2-methoxybenzaldehyde (B189313) oxime is susceptible to several mechanistically significant rearrangements. These transformations often lead to the formation of new carbon-nitrogen bonds and provide access to different classes of nitrogen-containing compounds.
The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide or a nitrile, depending on the starting material. masterorganicchemistry.combyjus.com For an aldoxime like 5-Bromo-2-methoxybenzaldehyde oxime, the expected product of a Beckmann rearrangement is a nitrile. The reaction is typically catalyzed by acids, which protonate the hydroxyl group of the oxime, turning it into a good leaving group (water). masterorganicchemistry.comwikipedia.org This is followed by a migration of the group anti-periplanar to the leaving group on the nitrogen atom. wikipedia.orgorganic-chemistry.org
The generally accepted mechanism for the acid-catalyzed Beckmann rearrangement of an aldoxime proceeds as follows:
Protonation: The hydroxyl group of the oxime is protonated by an acid catalyst.
Rearrangement and Dehydration: The hydrogen atom on the oxime carbon migrates to the nitrogen atom with the concurrent departure of a water molecule. This step results in the formation of a nitrilium ion.
Deprotonation: A base removes a proton from the nitrogen, leading to the formation of the final nitrile product.
Various reagents can be employed to promote the Beckmann rearrangement, including strong acids like sulfuric acid and polyphosphoric acid, as well as other reagents like tosyl chloride and phosphorus pentachloride. wikipedia.org
| Reagent Class | Specific Examples | General Role |
|---|---|---|
| Strong Acids | Sulfuric acid, Polyphosphoric acid, Hydrochloric acid | Protonation of the oxime hydroxyl group. wikipedia.org |
| Chlorinating Agents | Tosyl chloride, Thionyl chloride, Phosphorus pentachloride | Conversion of the hydroxyl into a better leaving group. wikipedia.org |
While the Beckmann rearrangement is a prominent pathway for oximes, other rearrangements can also occur. The nitrone-oxime O-ether rearrangement is a less common but mechanistically interesting transformation. This type of rearrangement involves the interconversion between a nitrone and an oxime O-ether. For this compound, this would involve the migration of an alkyl or aryl group from the oxygen of an oxime ether to the nitrogen, or the reverse process. The rearrangement of nitrones can occur without stereospecificity, with the group having the higher migratory aptitude preferentially moving to the amide nitrogen. wikipedia.org
Oxidative Transformations to Nitriles and Other Nitrogenous Compounds
The oxidation of aldoximes provides a direct route to the corresponding nitriles. In the case of this compound, oxidation would yield 5-bromo-2-methoxybenzonitrile. This transformation is mechanistically distinct from the Beckmann rearrangement, although it leads to the same class of compound. Various oxidizing agents can be employed for this purpose. The reaction generally involves the removal of two hydrogen atoms from the oxime functional group.
Beyond simple conversion to nitriles, oxidative conditions can potentially lead to other nitrogenous compounds, depending on the specific reagents and reaction conditions used. For instance, strong oxidation could potentially lead to the cleavage of the aromatic ring or transformation of the bromo or methoxy (B1213986) substituents, though these are generally less controlled pathways.
Reductive Pathways to Amines and Hydroxylamines
The reduction of oximes is a valuable method for the synthesis of primary amines and hydroxylamines. nih.gov The reduction of this compound can yield either 5-bromo-2-methoxybenzylamine or N-(5-bromo-2-methoxybenzyl)hydroxylamine, depending on the reducing agent and reaction conditions.
The catalytic reduction of oximes to hydroxylamines presents a significant challenge due to the propensity for over-reduction to the corresponding primary amine. nih.govepfl.ch This occurs because of the reductive cleavage of the weak N-O bond. nih.govresearchgate.net Achieving high chemoselectivity for the hydroxylamine (B1172632) requires careful selection of catalysts and reaction conditions. nih.gov
Stoichiometric reducing agents like borohydrides, hydrosilanes, and organotin hydrides have been traditionally used for the reduction of oxime ethers to N,O-disubstituted hydroxylamines. nih.gov However, catalytic methods using molecular hydrogen are more desirable from a sustainability standpoint. nih.gov
| Reduction Product | General Conditions | Mechanistic Consideration |
|---|---|---|
| 5-bromo-2-methoxybenzylamine | Strong reducing agents (e.g., LiAlH4), catalytic hydrogenation (e.g., H2/Pd, Pt, or Ni) | Complete reduction of the C=N bond and cleavage of the N-O bond. |
| N-(5-bromo-2-methoxybenzyl)hydroxylamine | Milder, more selective reducing agents or specific catalytic systems. nih.gov | Selective reduction of the C=N bond without cleavage of the N-O bond. nih.gov |
Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring
The aromatic ring of this compound is substituted with an electron-donating methoxy group and an electron-withdrawing (by induction) but ortho-para directing (by resonance) bromo group. The oxime group itself is generally considered to be electron-withdrawing. The interplay of these substituents directs the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.
For electrophilic aromatic substitution, the activating methoxy group directs incoming electrophiles to the ortho and para positions. The position para to the methoxy group is occupied by the bromine atom. The positions ortho to the methoxy group are at C3 and the position of the oxime group. Therefore, substitution is most likely to occur at the C3 position.
Nucleophilic aromatic substitution on aryl halides is generally difficult but can be facilitated by the presence of strongly electron-withdrawing groups ortho or para to the leaving group (in this case, the bromine atom). The oxime group at the ortho position can potentially activate the ring towards nucleophilic attack, facilitating the displacement of the bromide ion by a suitable nucleophile under specific conditions. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions, are modern methods that could be employed to substitute the bromine atom with various groups. nih.gov
Radical Chemistry Initiated or Propagated by the Oxime Moiety
The oxime functional group can participate in radical reactions. For instance, under certain conditions, the N-O bond of an oxime can undergo homolytic cleavage to generate an iminyl radical and a hydroxyl radical. These radical species can then initiate or propagate further reactions.
In the context of this compound, radical reactions could be initiated by photolysis or by the use of radical initiators. The resulting iminyl radical could undergo various transformations, such as cyclization if a suitable internal reaction partner is present, or intermolecular reactions with other radical species or trapping agents. The presence of the bromine atom on the aromatic ring also introduces the possibility of radical reactions involving the carbon-bromine bond, potentially leading to debromination or other transformations under radical conditions.
Spectroscopic and Structural Elucidation of 5 Bromo 2 Methoxybenzaldehyde Oxime and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of 5-Bromo-2-methoxybenzaldehyde (B189313) oxime, offering precise information about the chemical environment of each atom.
The ¹H and ¹³C NMR spectra of 5-Bromo-2-methoxybenzaldehyde oxime and its parent aldehyde provide foundational data for its structural confirmation. In the ¹H NMR spectrum of 5-bromo-2-methoxybenzaldehyde, the aldehyde proton (CHO) resonance is typically observed as a singlet downfield, a characteristic chemical shift for such protons. chegg.com The aromatic protons exhibit distinct signals, and the methoxy (B1213986) group protons appear as a sharp singlet. chegg.com
For the corresponding oxime, the proton of the oxime group (N-OH) gives a characteristic signal, and the CH=N proton also has a distinct chemical shift. rsc.org The substitution pattern on the aromatic ring influences the chemical shifts and coupling constants of the aromatic protons. rsc.orgrsc.org
Similarly, ¹³C NMR spectroscopy provides the chemical shifts for each unique carbon atom in the molecule. rsc.orgrsc.org The carbonyl carbon of the aldehyde is significantly deshielded, appearing at a high chemical shift. Upon conversion to the oxime, the chemical shift of this carbon (now C=N) changes accordingly. The carbon atoms of the aromatic ring and the methoxy group also have characteristic resonances. rsc.orgnih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for 5-Bromo-2-methoxybenzaldehyde and its Oxime
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aldehyde (CHO) | ~9.5 - 10.5 | ~185 - 200 |
| Oxime (CH=NOH) | ~8.0 - 9.0 (CH), ~9.0-12.0 (OH) | ~145 - 155 |
| Aromatic (Ar-H) | ~6.8 - 8.0 | ~110 - 160 |
| Methoxy (O-CH₃) | ~3.8 - 4.0 | ~55 - 60 |
Note: These are approximate ranges and can vary based on the solvent and specific derivative.
To unambiguously assign the proton and carbon signals and to determine the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent aromatic protons, helping to confirm their relative positions on the benzene (B151609) ring. researchgate.netyoutube.com
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netyoutube.com This is crucial for assigning the carbon signals based on their attached protons. For instance, the signal for the methoxy protons will correlate with the methoxy carbon signal.
Oximes can exist as (E) and (Z) isomers due to restricted rotation around the C=N double bond. Dynamic NMR (DNMR) studies can be employed to investigate the kinetics of this isomerization. By monitoring the NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of isomerization increases. From this data, the energy barrier for the E/Z isomerization can be calculated. Furthermore, DNMR can provide insights into the conformational preferences of the molecule, such as the orientation of the methoxy group relative to the benzene ring.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Analysis
In the FT-IR spectrum of this compound, characteristic absorption bands would be observed for the O-H stretch of the oxime (typically a broad band), the C=N stretch, the C-O stretch of the methoxy group, and various C-H and C=C stretching and bending vibrations of the aromatic ring. rsc.orgresearchgate.net The C-Br stretching vibration would appear in the low-frequency region of the spectrum.
Raman spectroscopy provides complementary information. mdpi.commt.comresearchgate.net Non-polar bonds and symmetric vibrations often give rise to strong Raman signals, while they may be weak in the IR spectrum. For instance, the C=C stretching vibrations of the aromatic ring are often prominent in the Raman spectrum.
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| O-H stretch (oxime) | ~3400 - 3100 (broad) | Weak |
| C-H stretch (aromatic) | ~3100 - 3000 | Strong |
| C-H stretch (methoxy) | ~2950 - 2850 | Moderate |
| C=N stretch (oxime) | ~1680 - 1620 | Moderate to Strong |
| C=C stretch (aromatic) | ~1600 - 1450 | Strong |
| C-O stretch (methoxy) | ~1250 - 1020 | Moderate |
| C-Br stretch | < 700 | Strong |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis (e.g., GC-MS)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. nih.gov For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be observed for the molecular ion and any bromine-containing fragments, which is a key diagnostic feature.
Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the purity of the compound and to study its fragmentation pattern. The fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways could involve the loss of the hydroxyl group, the methoxy group, or cleavage of the oxime functionality. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
The definitive method for determining the three-dimensional structure of a crystalline solid is X-ray crystallography. nih.govresearchgate.netresearchgate.net A single crystal of this compound or its derivatives can be analyzed to obtain precise bond lengths, bond angles, and torsion angles. nih.govnih.gov This technique would unambiguously determine the stereochemistry around the C=N double bond, confirming whether the (E) or (Z) isomer is present in the solid state. Furthermore, X-ray crystallography reveals the packing of the molecules in the crystal lattice and can identify any intermolecular interactions, such as hydrogen bonding involving the oxime's hydroxyl group. nih.gov The crystal structure of the parent aldehyde, 5-bromo-2-methoxybenzaldehyde, has also been determined, providing a basis for comparison. nih.gov
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
No published crystallographic data containing specific bond lengths, bond angles, or dihedral angles for this compound could be located.
Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding Networks
Without a determined crystal structure, a definitive analysis of the hydrogen and halogen bonding networks is not possible. While one could speculate on potential interactions based on the functional groups present (oxime, methoxy, bromine), this would not constitute a report of detailed research findings.
Conformational Preferences in the Crystalline State
The conformational preferences of this compound in the solid state remain undetermined in the absence of crystallographic studies.
Computational and Theoretical Chemistry of 5 Bromo 2 Methoxybenzaldehyde Oxime
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting molecular geometries, energies, and various spectroscopic properties.
Geometry Optimization and Energetic Analysis of Conformers
Studies on related compounds, such as 4-methoxy-benzaldehyde oxime, have shown that different conformers can have varying energies, with the most stable one being the ground state. tandfonline.com The planarity of the molecule is also a significant factor, with the benzene (B151609) ring and the C=NOH group tending towards a planar arrangement to maximize conjugation. For 5-bromo-2-methoxybenzaldehyde (B189313) oxime, it is expected that the (E)-isomer, where the hydroxyl group of the oxime is anti to the benzene ring, would be the more stable conformer, a feature common in related benzaldehyde (B42025) oximes.
Table 1: Predicted Energetic Properties of 5-Bromo-2-methoxybenzaldehyde Oxime Conformers (Analogous Data)
| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| E-isomer, Methoxy (B1213986) group planar | 0.00 | ~2.5 - 3.5 |
| Z-isomer, Methoxy group planar | Higher in energy | ~1.5 - 2.5 |
| E-isomer, Methoxy group non-planar | Higher in energy | Variable |
Note: This table is illustrative and based on general trends observed in similar molecules. Actual values would require specific DFT calculations.
Prediction of Spectroscopic Parameters (NMR, IR, Raman) and Comparison with Experimental Data
DFT calculations can accurately predict spectroscopic data, which can then be compared with experimental results for validation.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C NMR can be calculated to aid in the structural elucidation of this compound. The predicted shifts would be influenced by the electronic environment of each nucleus, which is determined by the substituents on the benzene ring.
IR and Raman Spectroscopy: The vibrational frequencies from IR and Raman spectroscopy can also be predicted. These calculations help in assigning the observed spectral bands to specific vibrational modes of the molecule, such as the C=N stretching of the oxime, the O-H stretching, and the various vibrations of the substituted benzene ring. A computational study on 5-bromo-2-hydroxybenzaldehyde demonstrated a good correlation between calculated and experimental vibrational frequencies. nih.gov
Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups (Analogous Data)
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H (oxime) | Stretching | ~3300-3400 | ~3350 |
| C-H (aromatic) | Stretching | ~3000-3100 | ~3050 |
| C=N (oxime) | Stretching | ~1600-1650 | ~1620 |
| C-O (methoxy) | Stretching | ~1250-1300 | ~1270 |
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Gaps
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized on the benzene ring and the oxygen atom of the methoxy group, while the LUMO would likely be centered on the oxime group and the benzene ring. The presence of the electron-donating methoxy group and the electron-withdrawing bromine atom will influence the energies of these orbitals. Computational studies on N-arylated 5-bromo-2-aminobenzimidazoles have shown how substituents affect the HOMO-LUMO gap. mdpi.com
Table 3: Predicted Frontier Molecular Orbital Energies and Related Parameters (Analogous Data)
| Parameter | Predicted Value (eV) |
| HOMO Energy | ~ -6.0 to -6.5 |
| LUMO Energy | ~ -1.5 to -2.0 |
| HOMO-LUMO Gap | ~ 4.0 to 5.0 |
Note: These values are estimations based on calculations for structurally related aromatic compounds.
Quantum Chemical Descriptors and Molecular Electrostatic Potential (MEP) Mapping
Quantum chemical descriptors provide quantitative information about the electronic properties and reactivity of a molecule. These include ionization potential, electron affinity, electronegativity, and chemical hardness, all of which can be derived from the HOMO and LUMO energies.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps in identifying the electrophilic and nucleophilic sites. For this compound, the MEP map is expected to show a negative potential (red and yellow regions) around the oxygen atoms of the methoxy and oxime groups, indicating these as sites for electrophilic attack. The hydrogen atoms, particularly the one on the oxime's hydroxyl group, would exhibit a positive potential (blue regions), making them susceptible to nucleophilic attack. A comprehensive theoretical and experimental analysis of 5-bromo-2-hydroxybenzaldehyde provides a good reference for the expected MEP map. nih.gov
Natural Bond Orbital (NBO) and Atom in Molecule (AIM) Analyses for Electronic Structure Insights
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions, hyperconjugation, and the delocalization of electron density. In this compound, NBO analysis would reveal the interactions between the lone pairs of the oxygen and nitrogen atoms with the antibonding orbitals of adjacent bonds, contributing to the molecule's stability. Such analysis on 4-methoxy-benzaldehyde oxime has provided insights into its stability arising from hyperconjugative interactions. tandfonline.com
The Atom in Molecule (AIM) theory, developed by Richard Bader, analyzes the topology of the electron density to define atomic properties and the nature of chemical bonds. AIM analysis of 5-bromo-2,3-dimethoxybenzaldehyde (B184988) has been used to characterize weak intermolecular interactions. scielo.br For this compound, AIM could be used to characterize the C=N double bond, the N-O bond, and any intramolecular hydrogen bonding.
Exploration of Reaction Pathways and Transition States through Computational Modeling
Computational modeling can be employed to explore the mechanisms of reactions involving this compound. This includes identifying transition states and calculating activation energies for various reaction pathways. For example, the Beckmann rearrangement, a characteristic reaction of oximes, could be modeled to understand the conversion of the oxime to the corresponding amide. wikipedia.org
Furthermore, studies on the photoinduced reactions of benzaldehyde oximes have shown that they can form both aldehydes and nitriles through different radical intermediates. nih.govacs.org The reaction pathway is influenced by the oxidation potential of the oxime, which is in turn affected by the substituents on the benzene ring. Computational modeling could elucidate the preferred reaction pathway for this compound under specific conditions.
Coordination Chemistry of 5 Bromo 2 Methoxybenzaldehyde Oxime
Ligand Design Principles: Chelation Modes and Donor Atom Preferences
The functionality of 5-Bromo-2-methoxybenzaldehyde (B189313) oxime as a ligand is rooted in its specific molecular structure, which dictates its chelation behavior and preferences for donor atoms. Oximes, in general, are known to coordinate to metal ions primarily through the nitrogen atom of the C=N group. at.ua Upon complexation, the electron pair of the nitrogen atom becomes engaged, which can significantly increase the acidity of the coordinated hydroxylamine (B1172632) group. at.ua
This particular oxime possesses multiple potential donor sites: the nitrogen atom of the oxime group, the oxygen atom of the oxime's hydroxyl group (-OH), and the oxygen atom of the methoxy (B1213986) group (-OCH3). The most common coordination mode for similar phenolic oxime ligands involves chelation through the deprotonated oximato oxygen and the oxime nitrogen, forming a stable five-membered ring with the metal ion. nih.gov The methoxy group's oxygen atom could also participate in coordination, although it is generally a weaker donor than the oximato oxygen.
The presence of both a proton-donating hydroxyl group and a basic nitrogen atom allows for the formation of strong intramolecular or intermolecular hydrogen bonds. In many metal complexes with similar oxime ligands, hydrogen bonding occurs between the oxime's hydrogen and the phenolic oxygen of an opposing ligand, resulting in a stable pseudo-macrocyclic arrangement. nih.govacs.org The various established coordination modes for oxime and oximato groups demonstrate their versatility in binding to metal ions. nih.gov Studies on related salicylaldoxime (B1680748) systems suggest that the oxime oxygen atom is a key site for binding catalytic zinc ions in enzymes. researchgate.net
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 5-Bromo-2-methoxybenzaldehyde oxime typically involves the reaction of the ligand with various transition metal salts in an appropriate solvent.
Complexation with Transition Metal Ions (e.g., Cu(II), Zn(II), Hg(II), Co(II), Ni(II))
Mononuclear complexes of this compound can be synthesized by reacting the ligand with metal chlorides in an ethanolic solution. A general method involves dissolving the oxime (0.002 mol) in ethanol (B145695) and adding it to a solution of the desired metal chloride (e.g., CuCl₂, ZnCl₂, HgCl₂, CoCl₂, NiCl₂) (0.001 mol) also dissolved in ethanol. icm.edu.pl The reaction mixture is typically heated at around 60°C for a couple of hours and then cooled. icm.edu.pl The resulting solid complex can be collected by filtration and purified through recrystallization from ethanol. icm.edu.pl This method has been successfully applied to synthesize complexes of the closely related 5-bromo-2-fluorobenzaldehyde (B134332) oxime. icm.edu.pl The stoichiometry of the resulting complexes is often found to be in a 2:1 ligand-to-metal ratio. researchgate.net
Spectroscopic Characterization of Metal-Oxime Complexes (UV-Vis, IR, NMR)
The formation of metal-oxime complexes is substantiated through various spectroscopic techniques that reveal changes in the electronic and vibrational properties of the ligand upon coordination.
UV-Vis Spectroscopy: The electronic spectra of these complexes provide insights into the coordination geometry. In related square planar Ni(II) and Cu(II) oxime complexes, the spectra show bands corresponding to both metal-centered (d-d) transitions and ligand-to-metal charge transfer, indicating electronic interaction between the central metal and the delocalized ligands. acs.org
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites. Key vibrational bands of the ligand shift upon complexation.
| Vibrational Mode | Free Ligand (cm⁻¹) (Expected) | Metal Complex (cm⁻¹) (Expected) | Inference |
| O-H Stretch | ~3300-3400 | Broadened or absent | Involvement of the oxime OH group in coordination or deprotonation. |
| C=N Stretch | ~1600-1650 | Shift to lower or higher frequency | Coordination of the azomethine nitrogen to the metal ion. |
| N-O Stretch | ~930-960 | Shift to higher frequency | Indicates N-coordination and strengthening of the N-O bond. |
| M-N Stretch | - | ~450-550 | Formation of a new bond between the metal and nitrogen. |
| M-O Stretch | - | ~400-500 | Formation of a new bond between the metal and oxygen. |
Note: Expected peak positions are based on data from analogous oxime complexes. icm.edu.plresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes like those of Zn(II) and Ni(II), ¹H NMR spectroscopy provides clear evidence of coordination. researchgate.net
| Proton Signal | Free Ligand (δ ppm) (Expected) | Metal Complex (δ ppm) (Expected) | Inference |
| =N-OH | ~11.0-14.0 | Disappears or shifts significantly | Indicates deprotonation or strong interaction of the hydroxyl proton upon complexation. icm.edu.pl |
| -CH=N- | ~8.0-8.1 | ~8.5-8.6 (downfield shift) | Deshielding due to the donation of the lone pair of electrons from the azomethine nitrogen to the metal atom. icm.edu.pl |
Note: Expected chemical shifts are based on data for 5-bromo-2-fluorobenzaldehyde oxime and its complexes. icm.edu.pl
Structural Analysis of Coordination Compounds by X-ray Diffraction
While no specific single-crystal X-ray diffraction data for metal complexes of this compound are publicly available, the structures can be inferred from closely related compounds. For instance, square planar complexes of Ni(II) and Cu(II) with similar phenolic oxime ligands have been prepared and characterized by single-crystal X-ray diffraction. acs.org
These studies reveal that Cu(II) complexes often adopt a square planar geometry, with the metal ion fitting perfectly into the cavity created by two hydrogen-bonded ligands, forming a stable pseudo-macrocyclic monomer. nih.govacs.org The crystal packing in such structures can be influenced by the substituents on the phenyl ring, leading to either electronically isolated complexes or π-stacking interactions between adjacent molecules. acs.org It is anticipated that complexes of this compound would exhibit similar structural features, with the metal ion coordinated by the nitrogen and oxygen atoms of the oximato groups in a square planar or tetrahedral geometry depending on the metal ion.
Catalytic Applications of Metal-Oxime Complexes in Organic Transformations
Metal complexes derived from oxime ligands are recognized for their potential in catalysis. The specific electronic and structural properties of these complexes make them suitable for a variety of organic transformations.
For example, a mononuclear square planar Cu(II) complex of a related phenolic oxime has been shown to be an efficient catalyst for the oxidation of catechol to o-quinone, mimicking the activity of the catecholase enzyme. nih.gov The study reported a significant turnover number, highlighting the complex's efficacy in this catalytic process. nih.gov
Furthermore, salicylaldoxime derivatives, which are structurally similar to the title compound, have been identified as effective inhibitors of carbonic anhydrases. researchgate.net Computational studies suggest that the salicylaldoxime moiety binds to the catalytic zinc ion within the enzyme's active site, presenting a valid alternative to traditional sulfonamide inhibitors. researchgate.net These findings suggest that metal complexes of this compound could also be explored for similar catalytic or enzyme-inhibiting activities.
Investigations into the Electronic Properties of Oxime-Metal Complexes
The electronic properties of metal-oxime complexes are of significant interest for their potential use in molecular materials and electronics. Studies on Cu(II) and Ni(II) complexes of structurally related phenolic oximes have provided valuable insights into their electronic structure. acs.orgacs.org
Cyclic voltammetry and UV/Vis spectroscopy, supported by density functional theory (DFT) calculations, have shown that the degree of electronic interaction between the central metal ion and the delocalized ligand system can vary. acs.org In some cases, Ni(II) complexes exhibit more significant mixing between the metal d-orbitals and ligand π-orbitals compared to the corresponding Cu(II) complexes. acs.org These electronic interactions are crucial as they influence the material's potential for charge transport. acs.org The ability to tune these properties by modifying the ligand's substituents or changing the central metal ion is a key aspect of designing new functional materials based on metal-oxime complexes. acs.org
Applications of 5 Bromo 2 Methoxybenzaldehyde Oxime As a Synthetic Intermediate
Building Block for Heterocyclic Compound Synthesis
The oxime functionality of 5-Bromo-2-methoxybenzaldehyde (B189313) oxime serves as a versatile handle for the construction of various nitrogen- and oxygen-containing heterocyclic systems. The presence of the bromo and methoxy (B1213986) substituents on the benzene (B151609) ring further allows for post-cyclization modifications, adding to the synthetic utility of this intermediate.
One prominent application is in the synthesis of quinoline (B57606) derivatives. The reaction of substituted 2-chloro-3-formyl-quinolines with hydroxylamine (B1172632) hydrochloride provides a straightforward method to generate quinoline oximes. researchgate.netijpsdronline.com By analogy, 5-Bromo-2-methoxybenzaldehyde oxime can be envisioned to participate in cyclization reactions to form quinoline scaffolds, which are of great interest in medicinal chemistry due to their wide range of biological activities. researchgate.netijpsdronline.com
Furthermore, intramolecular cyclization of alkenyl oximes is a known strategy for the synthesis of cyclic nitrones. nih.gov By introducing an alkenyl group onto the oxime oxygen of this compound, subsequent thermal or metal-catalyzed cyclization could lead to the formation of novel fused heterocyclic systems. The stereochemistry of the oxime (E/Z) can influence the reaction pathway, leading to either cyclic nitrones or fused isoxazolidine (B1194047) derivatives. rsc.org Palladium-catalyzed cyclizations of oxime esters with alkenes also provide a route to dihydropyrroles. acs.org
The synthesis of isoxazole (B147169) derivatives is another key application. While specific examples with this compound are not prevalent in the literature, the general methodology involves the intramolecular oxidative cycloaddition of aldoximes. nih.gov This suggests that appropriate functionalization of the methoxy group or the aromatic ring of this compound could pave the way for the synthesis of novel condensed isoxazole derivatives.
Precursor for Advanced Organic Materials
The reactivity of the oxime group and the potential for functionalization of the aromatic ring make this compound an attractive precursor for the development of advanced organic materials with tailored properties.
Incorporation into Polymeric Structures and Coatings
Oxime chemistry has emerged as a valuable tool in polymer science for the synthesis of functional polymeric materials. nih.gov The formation of oxime ethers can be utilized in the preparation of polyphthalaldehydes with oxime ether terminals, which can undergo photo-depolymerization. nii.ac.jp this compound can be envisioned as a monomer or a cross-linking agent in the synthesis of novel polymers. The oxime group can be incorporated into a polymer backbone or as a pendant group, and the bromine atom provides a site for further polymer modification or for imparting specific properties like flame retardancy.
The process of cross-linking, which involves forming bonds to link polymer chains together, can create more rigid and stable materials. rbhltd.comyoutube.com Oxime bonds can be used to create cross-linked hydrogels, where the gelation rates can be controlled by pH. nih.gov This suggests the potential for using this compound in the development of smart materials that respond to environmental stimuli.
Development of Fluorescent Probes
Schiff bases, which are structurally similar to oximes, are widely used in the design of fluorescent sensors for the detection of metal ions and anions. rsc.orgrsc.orgnih.govtandfonline.commdpi.com These sensors often operate on a "turn-on" or "turn-off" fluorescence mechanism upon binding to the target analyte. The design of such probes often involves the integration of a fluorophore with a receptor unit containing coordinating atoms like nitrogen and oxygen.
This compound, with its nitrogen and oxygen atoms in the oxime group, can act as a chelating agent for various metal ions. By incorporating a suitable fluorophore into the molecule, it is plausible to develop fluorescent probes for the selective and sensitive detection of specific cations. nih.gov Similarly, the development of oxime-based chemosensors for anions, such as arsenate, has been reported, demonstrating the versatility of the oxime scaffold in sensor design. nih.govresearchgate.net The electronic properties of the 5-bromo-2-methoxyphenyl group can be tuned to modulate the photophysical properties of the resulting probe.
Synthesis of Dyes and Pigments
The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound. researchgate.net While this compound itself is not a primary amine, it can be chemically modified to introduce an amino group, which can then undergo diazotization. The resulting diazonium salt could then be coupled with various aromatic or heterocyclic compounds to produce novel azo dyes. The bromo and methoxy substituents would be expected to influence the color and properties of the resulting dyes.
Role in Carbon-Carbon Bond Formation Methodologies (e.g., C-C Bond Acylation of Oxime Ethers)
Oxime ethers have been utilized in N-heterocyclic carbene (NHC)-catalyzed C-C bond acylation reactions. This methodology allows for the coupling of a cyanoalkyl group from a cycloketone oxime derivative with an acyl group from an aldehyde, yielding ketonitriles. acs.org While this specific reaction involves cycloketone oximes, it highlights the potential of oxime ethers derived from this compound to participate in novel carbon-carbon bond-forming reactions.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of C-C and C-N bonds. rsc.orgchemrxiv.org The oxidative addition of Pd(0) to the N-O bond of oxime esters generates alkylideneaminopalladium(II) species, which can undergo further reactions. acs.org This reactivity opens up avenues for the use of this compound derivatives in palladium-catalyzed C-C bond-forming reactions.
Directing Group Capabilities in Aromatic Functionalization Reactions (e.g., Methyloxime directing group)
The concept of directed ortho metalation (DoM) utilizes a directing group (DMG) to selectively deprotonate the ortho position of an aromatic ring with a strong base, typically an organolithium reagent. chem-station.comwikipedia.orgharvard.edu The resulting aryllithium species can then react with various electrophiles. Both methoxy and oxime ether groups can act as directing groups. In the case of this compound, the interplay between the methoxy and the (methyl)oxime group would determine the regioselectivity of the metalation. The relative directing ability of these groups is a key factor, with O-carbamates often being stronger directing groups. nih.gov
Furthermore, O-acetyl oximes have been shown to be effective directing groups in palladium-catalyzed C-H functionalization reactions. acs.orgnih.govacs.org This allows for the introduction of various functional groups at the ortho-position of the aromatic ring. The resulting functionalized oximes can then be transformed into a variety of other useful compounds, such as ketones, alcohols, and amines. nih.gov This strategy could be applied to 5-Bromo-2-methoxybenzaldehyde O-acetyl oxime to achieve selective functionalization at the C-H bond ortho to the oxime group. Rhodium-catalyzed oxidative acylation of benzamides with aldehydes also demonstrates the power of directing groups in C-H bond functionalization. nih.govacs.org
The following table summarizes the key applications and the role of the different functional groups in this compound.
| Functional Group | Application | Role |
| Oxime | Heterocycle Synthesis | Precursor for quinolines, nitrones, isoxazoles, dihydropyrroles. |
| Polymer Synthesis | Monomer or cross-linker for functional polymers and coatings. | |
| Fluorescent Probes | Chelating unit for metal ions and anions. | |
| C-C Bond Formation | Reactant in acylation and palladium-catalyzed reactions. | |
| Directing Group | Directs ortho-metalation and C-H functionalization. | |
| Methoxy Group | Aromatic Functionalization | Directing group for electrophilic substitution and metalation. |
| Property Modulation | Influences the electronic and physical properties of derived materials. | |
| Bromine Atom | Further Functionalization | Site for cross-coupling reactions and other transformations. |
| Property Modulation | Imparts specific properties like flame retardancy. |
Supramolecular Chemistry and Molecular Recognition
Design and Self-Assembly of Oxime-Based Supramolecular Architectures
The oxime group is a powerful and reliable building block in the field of supramolecular chemistry. nih.govcapes.gov.br Its ability to act as both a hydrogen bond donor (from the hydroxyl group) and acceptor (at the nitrogen and oxygen atoms) facilitates the formation of robust and predictable self-assembly motifs. In the case of 5-Bromo-2-methoxybenzaldehyde (B189313) oxime, the oxime functionality is central to the creation of higher-order structures.
One of the most common and stable motifs formed by oximes is the head-to-head homodimeric synthon, where two oxime groups associate through a pair of O-H···N hydrogen bonds. This creates a centrosymmetric R22(6) ring motif. While a specific crystal structure for 5-Bromo-2-methoxybenzaldehyde oxime is not publicly available, the general principles of oxime chemistry strongly suggest its propensity to form such dimers. nih.govcapes.gov.br
Table 1: Key Functional Groups and Their Roles in Self-Assembly
| Functional Group | Potential Role in Supramolecular Assembly |
| Oxime (-CH=N-OH) | Primary hydrogen bond donor and acceptor; formation of dimeric synthons. |
| Methoxy (B1213986) (-OCH3) | Hydrogen bond acceptor; steric influence on packing. |
| Bromo (-Br) | Halogen bond donor; steric influence; potential for Br···Br interactions. |
| Aromatic Ring | Site for π-π stacking interactions. |
The self-assembly process is a spontaneous organization of molecules into ordered structures, driven by the minimization of the system's free energy through the formation of multiple non-covalent bonds. For this compound, this would involve a hierarchical assembly process, starting with the formation of strong dimers, which then organize into larger structures influenced by weaker, directional forces.
Non-Covalent Interactions in Crystal Engineering
Crystal engineering relies on the understanding and utilization of non-covalent interactions to design and synthesize new solid-state materials with desired properties. In the hypothetical crystal lattice of this compound, a variety of these interactions would be at play. Analysis of closely related structures, such as 2-methoxybenzaldehyde (B41997) oxime, provides insight into the likely interactions. nih.gov
C-H···O Interactions: The methoxy group's oxygen atom and the oxime's oxygen atom are potential acceptors for weak hydrogen bonds from the aromatic C-H groups of neighboring molecules. These interactions, although individually weak, can collectively contribute significantly to the stability of the crystal packing.
C-H···N Interactions: The nitrogen atom of the oxime group can also act as a hydrogen bond acceptor for aromatic C-H donors, further stabilizing the supramolecular arrangement.
C-H···Br Interactions: The bromine atom, with its electron-rich periphery, can participate in weak hydrogen bonding with C-H donors. More significantly, the bromine atom can act as a halogen bond donor. Halogen bonding (C-Br···O or C-Br···N) is a highly directional and specific interaction that can be a powerful tool in controlling crystal packing.
π-π Stacking: The aromatic rings can interact through π-π stacking, where the electron-rich π-system of one ring interacts with the π-system of an adjacent ring. The substitution pattern on the ring will influence the geometry of this stacking, favoring offset or parallel-displaced arrangements.
Table 2: Potential Non-Covalent Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Hydrogen Bond | O-H (oxime) | N (oxime) | ~2.8 - 3.2 |
| C-H···O | C-H (aromatic) | O (methoxy/oxime) | ~3.0 - 3.5 |
| C-H···N | C-H (aromatic) | N (oxime) | ~3.2 - 3.6 |
| Halogen Bond | C-Br | O/N/Br | Dependent on acceptor |
| π-π Stacking | Aromatic Ring | Aromatic Ring | ~3.3 - 3.8 (interplanar) |
The interplay of these varied interactions leads to a complex and unique three-dimensional architecture. The subtle balance between stronger hydrogen bonds and weaker but numerous other interactions is a key principle in the crystal engineering of organic molecules.
Host-Guest Chemistry with Oxime Derivatives
Host-guest chemistry involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule, held together by non-covalent interactions. wikipedia.org While there are no specific reports of this compound acting as a host or guest, its molecular structure possesses features that suggest potential in this area.
As a host , a self-assembled dimer or a larger cavity formed by multiple molecules of this compound could potentially encapsulate small guest molecules. The aromatic rings could form a hydrophobic pocket, while the methoxy and oxime groups could offer specific interaction sites for a complementary guest. The size and shape of the binding cavity would be determined by the solid-state packing of the oxime.
As a guest , the molecule itself could fit into the cavity of a larger host molecule, such as a cyclodextrin, calixarene, or a metal-organic framework. libretexts.orgresearchgate.net The aromatic ring could be included within the hydrophobic cavity of a cyclodextrin, with the polar oxime and methoxy groups potentially interacting with the hydrophilic rim of the host. Such complexation could alter the physicochemical properties of the oxime, such as its solubility.
The principles of host-guest chemistry rely on molecular recognition, which is achieved through a combination of size/shape complementarity and favorable intermolecular interactions between the host and guest. wikipedia.org The functional groups on this compound provide multiple potential points of interaction for binding with a suitable partner.
Future Directions and Emerging Research Avenues
Exploration of Novel Reactivity Patterns and Selectivity Control
The reactivity of 5-Bromo-2-methoxybenzaldehyde (B189313) oxime is governed by the interplay of its substituent groups. The electron-withdrawing bromine atom and the electron-donating methoxy (B1213986) group, along with the oxime functionality, create a unique electronic landscape on the aromatic ring. This offers opportunities for investigating novel reactivity patterns, particularly in the realm of selective C-H functionalization.
Future research could focus on leveraging the oxime group as a transient or removable directing group to control the selectivity of reactions at specific positions on the benzene (B151609) ring. nih.govacs.org The O-methyl oxime, for instance, has been shown to act as a directing group in palladium-catalyzed ortho-bromination of substituted benzaldoximes. nih.gov This precedent suggests that the inherent oxime in 5-Bromo-2-methoxybenzaldehyde oxime could be exploited for selective ortho-functionalization, enabling the introduction of various substituents with high precision.
Furthermore, the electronic effects of the bromo and methoxy substituents can be systematically studied to understand and predict their influence on the regioselectivity of electrophilic aromatic substitution and other functionalization reactions. rsc.orgacs.org The development of advanced synthetic protocols that offer precise control over the reactivity of this molecule could lead to the efficient synthesis of a wide array of novel compounds with potential applications in pharmaceuticals and materials science.
A summary of potential reactivity explorations is presented in Table 1.
Table 1: Potential Reactivity and Selectivity Studies| Research Area | Focus | Potential Outcome |
|---|---|---|
| Directed C-H Functionalization | Using the oxime group to direct reactions to specific ring positions. | Highly selective synthesis of polysubstituted aromatic compounds. |
| Cross-Coupling Reactions | Investigating the reactivity of the C-Br bond in Suzuki, Heck, and Sonogashira couplings. | Formation of complex molecular architectures with new C-C bonds. |
| Modulation of Electronic Properties | Studying the combined effect of bromo and methoxy groups on reaction rates and selectivity. | Predictive models for the reactivity of similarly substituted aromatic compounds. |
| Photoredox Catalysis | Exploring the behavior of the oxime under photoinduced electron-transfer conditions. | Development of novel, light-driven synthetic transformations. nih.gov |
Integration into Flow Chemistry and Mechanochemical Synthesis Protocols
Modern synthetic chemistry is increasingly moving towards more sustainable and efficient manufacturing processes. Flow chemistry and mechanochemistry represent two such paradigms that offer significant advantages over traditional batch methods.
The integration of the synthesis of this compound and its derivatives into continuous flow systems could lead to improved reaction control, enhanced safety, and higher yields. acs.orgnih.gov Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can be crucial for optimizing the synthesis of this and other substituted benzaldehyde (B42025) oximes.
Mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, is another promising avenue. mdpi.comrsc.orgnih.gov The synthesis of oximes via mechanochemical methods has been demonstrated to be a rapid, efficient, and environmentally friendly alternative to solution-phase reactions. mdpi.comresearchgate.netresearchgate.net Future research could focus on developing a solvent-free, mechanochemical process for the production of this compound, which would align with the principles of green chemistry.
Development of Advanced Catalytic Systems Utilizing Oxime Ligands
Oximes are well-established as versatile ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. bohrium.comacs.orgat.uanih.govresearchgate.netncl.res.inrsc.org These metal-oxime complexes have shown significant potential as catalysts in a range of organic transformations. The nitrogen and oxygen atoms of the oxime group in this compound can act as a bidentate ligand, and the electronic properties of the aromatic ring can be fine-tuned by the bromo and methoxy substituents.
Future research in this area could involve the synthesis of novel transition metal complexes with this compound as a ligand. These complexes could be screened for catalytic activity in reactions such as cross-coupling, oxidation, and reduction. The ability of oxime-based ligands to stabilize high oxidation states of metals could also be exploited to develop catalysts for challenging oxidative transformations. xavier.edu The development of such advanced catalytic systems could have a broad impact on the field of synthetic chemistry.
Theoretical Prediction of Novel Derivatives and Their Properties
Computational chemistry provides powerful tools for the in-silico design and property prediction of new molecules. nih.govresearchgate.netchemrxiv.org Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the geometric, electronic, and spectroscopic properties of novel derivatives of this compound.
Theoretical studies can be used to:
Predict the regioselectivity of further functionalization reactions on the aromatic ring. rsc.orgacs.org
Calculate the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, to estimate the reactivity and potential applications in electronic materials.
Simulate the spectroscopic signatures (e.g., NMR, IR, UV-Vis) of new derivatives to aid in their experimental characterization. researchgate.net
By combining computational predictions with targeted experimental synthesis, the discovery and development of new molecules with desired properties can be significantly accelerated.
Application in Materials Science Beyond Existing Examples
While substituted benzaldehydes and their oximes have found some use in the creation of polymers and coatings, there is a vast, largely unexplored potential for this compound in advanced materials science. The "click chemistry" concept, which involves rapid and high-yielding reactions, has been extended to include oxime formation. rsc.org This opens up possibilities for using this compound as a building block in the synthesis of functional polymers and dynamic materials.
Future research could explore the incorporation of this compound into:
Smart Polymers: Materials that respond to external stimuli such as light, pH, or temperature. The oxime linkage can be reversible under certain conditions, which could be exploited to create self-healing or degradable polymers.
Organic Electronics: The electronic properties of the aromatic system could be harnessed for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or sensors. nih.gov
Nonlinear Optical (NLO) Materials: Salicylaldehyde derivatives have been investigated for their NLO properties, and the specific substitution pattern of this compound may lead to materials with interesting optical characteristics. nih.gov
The versatility of the oxime group for chemical modification, combined with the tunable electronic properties of the substituted aromatic ring, makes this compound a compelling platform for the development of next-generation materials.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 5-Bromo-2-methoxybenzaldehyde oxime, and how is the product characterized?
- Methodological Answer : The compound is synthesized via condensation of 5-bromo-2-methoxybenzaldehyde with hydroxylamine hydrochloride under reflux conditions. The product is purified using recrystallization and characterized via FT-IR, NMR, and HRMS. Key spectral data include:
- ¹H NMR (Acetone-d₆) : δ 10.51 (s, -NOH), 8.30 (s, -CH=NOH), 3.86 (s, -OCH₃) .
- HRMS : [M+H]⁺ observed at m/z 229.9820 (calculated 229.9816), confirming molecular formula C₈H₈BrNO₂ .
- Purity : Assessed via RP-HPLC (99.5%, retention time 10.25 min) .
Q. How is the purity of this compound validated in research settings?
- Methodological Answer : Purity is determined using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and UV detection. A retention time of 10.25 min under isocratic elution (e.g., acetonitrile/water) is indicative of high purity (99.5%) . Complementary techniques like TLC or melting point analysis (reported mp = 120–121°C) may also be employed .
Advanced Research Questions
Q. How does the reactivation potency of this compound (K027) compare to other oximes in reversing organophosphate-inhibited acetylcholinesterase (AChE)?
- Methodological Answer : In vitro studies rank K027 as superior to pralidoxime and comparable to K048 for paraoxon-inhibited AChE. Key findings include:
- Ethyl-paraoxon inhibition : Reactivation potency order: K027 > K048 > K033 > pralidoxime .
- Methyl-paraoxon inhibition : K027 and K048 show equivalent efficacy, outperforming pralidoxime .
- DFP/tabun inhibition : K027 exhibits moderate reactivation (one order lower than xylene-linked oximes) but remains superior to HI-6 .
Q. What pharmacokinetic parameters are critical for evaluating this compound in antidote development?
- Methodological Answer : Key parameters include:
- Cₘₐₓ (maximum plasma concentration): ~50 µmol/L at tₘₐₓ = 30 min post-intramuscular injection .
- Half-life (t₁/₂) : ~60–90 min in plasma .
- Brain penetration : ~2% of plasma AUC, indicating limited blood-brain barrier permeability .
Q. How does the oxime group position (para vs. ortho) influence the reactivation efficacy of this compound?
- Methodological Answer : Position 4 oximes (e.g., K027) are more effective against paraoxon-inhibited AChE, while position 2 oximes excel against cyclosarin-inhibited AChE. For tabun inhibition, bisquaternary oximes with flexible linkers (e.g., K027) show moderate reactivation . Quantum chemical docking studies reveal that para-substituted oximes form stronger hydrogen bonds with AChE’s catalytic site .
Q. What experimental factors justify the use of this compound as a pretreatment versus post-exposure antidote?
- Methodological Answer : Pretreatment efficacy is influenced by:
- Dosage tolerance : K027’s low intrinsic cholinesterase inhibition allows high prophylactic doses without toxicity .
- Brain exclusion : Limited CNS penetration minimizes neurobehavioral side effects, making it preferable to physostigmine .
Q. How can discrepancies between in vitro and in vivo reactivation data for this compound be reconciled?
- Methodological Answer : In vitro-to-in vivo extrapolation (IVIVE) requires accounting for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
